molecular formula C10H17N5O3S B2497501 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide CAS No. 1005563-54-1

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide

Cat. No.: B2497501
CAS No.: 1005563-54-1
M. Wt: 287.34
InChI Key: DAJDXCITHMISAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide is a heterocyclic compound with the molecular formula C10H17N5O3S and a molecular weight of 287.34 g/mol. This compound is known for its utility in research and development, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with piperidine-3-carbohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at low temperatures (0°C) under a nitrogen atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidine-3-carbohydrazide can be compared with other similar compounds, such as:

  • 1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid hydrazide
  • ®-4-(1-((3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-fluoroethyl)-N-(isoxazol-3-yl)piperidine-1-carboxamide .

These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3S/c1-14-7-9(5-12-14)19(17,18)15-4-2-3-8(6-15)10(16)13-11/h5,7-8H,2-4,6,11H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJDXCITHMISAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.